butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with butylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
Butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
- 1-Methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
Butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-6-10-8-9-5-7-12(2)11-9/h5,7,10H,3-4,6,8H2,1-2H3 |
InChI Key |
OTXHRMODDIBYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.